Cas no 633285-23-1 (2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)

2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole
- (E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-[2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-
-
- インチ: 1S/C24H21ClN2O/c1-18-6-13-21(14-7-18)28-17-16-27-23-5-3-2-4-22(23)26-24(27)15-10-19-8-11-20(25)12-9-19/h2-15H,16-17H2,1H3
- InChIKey: KCZWGFUQVGFUAN-UHFFFAOYSA-N
- ほほえんだ: C1(C=CC2=CC=C(Cl)C=C2)N(CCOC2=CC=C(C)C=C2)C2=CC=CC=C2N=1
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Predicted)
- ふってん: 597.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 4.93±0.10(Predicted)
2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1188-0166-4mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-20μmol |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-3mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-25mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-40mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-5mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-10mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-75mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-15mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1188-0166-50mg |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole |
633285-23-1 | 90%+ | 50mg |
$160.0 | 2023-07-28 |
2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazoleに関する追加情報
Introduction to 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1) and Its Emerging Applications in Chemical Biology
The compound 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1) represents a novel molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural framework, characterized by a conjugated ethenyl group linked to a benzodiazole core and a 4-methylphenoxyethyl side chain, positions it as a candidate for exploring diverse biological activities. This introduction delves into the structural features, synthetic considerations, and the latest research applications of this compound.
The molecular architecture of 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1) is noteworthy for several reasons. The presence of a conjugated ethenyl system (vinyl group) enhances its potential for interactions with biological targets through π-stacking or hydrophobic effects. The benzodiazole core is a well-known pharmacophore, frequently explored for its anxiolytic, sedative, and muscle relaxant properties. However, modifications at the 1-position with a 4-methylphenoxyethyl chain introduce additional complexity, likely influencing solubility, metabolic stability, and receptor binding affinity.
In terms of synthetic pathways, the preparation of 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1) involves multi-step organic transformations. Key steps may include the formation of the conjugated ethenyl moiety via vinylation reactions, such as Sonogashira coupling or Pd-catalyzed coupling reactions. Subsequent functionalization at the 1-position of the benzodiazole ring with the 4-methylphenoxyethyl group would require nucleophilic substitution or etherification strategies. The choice of reagents and catalysts must be carefully optimized to ensure high yield and purity while minimizing side reactions.
Recent advancements in chemical biology have highlighted the importance of structure-based drug design and virtual screening techniques in identifying novel bioactive compounds. The scaffold of 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1) presents an opportunity to explore its interaction with various biological targets using computational methods. For instance, molecular docking studies can predict binding affinities to enzymes or receptors relevant to neurological disorders or inflammatory pathways.
One particularly intriguing area of research involves investigating the potential pharmacological effects of 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1) on central nervous system (CNS) functions. Benzodiazole derivatives are known for their modulation of GABA-A receptors, which underlie their anxiolytic and sedative actions. However, structural modifications can alter receptor selectivity and side effect profiles. The presence of both chlorophenyl and methylphenoxy groups may fine-tune binding interactions with specific CNS targets, offering possibilities for developing compounds with enhanced efficacy or reduced adverse effects compared to classical benzodiazepines.
Furthermore, the compound’s dual functionality—combining a bioactive benzodiazole moiety with an aromatic ethenyl group—raises questions about potential synergistic effects or novel mechanisms of action. For example, the ethenyl group could participate in π-interactions with aromatic residues in protein targets, while the benzodiazole core exerts its primary pharmacological effects. Such combined features may be particularly valuable in designing next-generation therapeutics that leverage multiple interaction modes.
The 4-methylphenoxyethyl side chain is another critical feature that warrants detailed investigation. This moiety can influence solubility and metabolic stability by introducing hydrophilic characteristics while maintaining overall lipophilicity through the aromatic ring system. In drug development contexts, optimizing solubility is crucial for oral bioavailability and formulation design. Additionally, metabolic studies could reveal insights into potential pathways of biotransformation or detoxification for 2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23-1), aiding in predicting its pharmacokinetic behavior.
Emerging research trends suggest that small molecules like this one may also find utility in probe development for biochemical assays or high-throughput screening campaigns targeting specific disease-related pathways. By serving as a tool compound with well-defined properties but limited biological activity on its own, it can facilitate the identification of downstream effectors or modulators within cellular systems.
In conclusion,2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole (CAS No. 633285-23- 1) represents a structurally complex yet promising entity for further exploration in chemical biology and pharmaceutical sciences. Its unique combination of functional groups offers opportunities for designing molecules with tailored biological activities through rational drug design approaches such as molecular docking simulations or structure-based optimization strategies.
633285-23-1 (2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole) 関連製品
- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)
- 1514162-08-3(2-(2,5-difluoro-4-methylphenyl)propan-1-amine)
- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)
- 1261797-81-2(Methyl 6-amino-5-(2,3-difluorophenyl)picolinate)
- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)
- 1932829-31-6((2S)-2-amino-4-cyclobutyl-butanoic acid)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
- 1805234-20-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)
- 1448046-00-1(N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)


